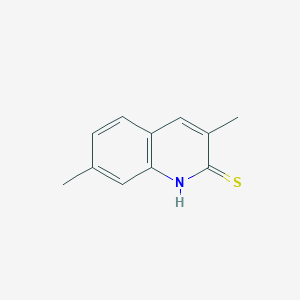

3,7-Dimethylquinoline-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3,7-Diméthylquinoléine-2-thiol est un composé aromatique hétérocyclique de formule moléculaire C11H11NS. Il présente un système cyclique de quinoléine substitué par deux groupes méthyles aux positions 3 et 7, et un groupe thiol à la position 2. Ce composé fait partie de la classe plus large des dérivés de la quinoléine, connus pour leurs diverses activités biologiques et pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 3,7-Diméthylquinoléine-2-thiol peut être réalisée par différentes méthodes. Une approche courante implique la synthèse de Skraup, qui est une méthode classique pour construire des cycles de quinoléine. Cette méthode implique généralement la réaction de l'aniline avec le glycérol en présence d'acide sulfurique et d'un agent oxydant tel que le nitrobenzène .

Méthodes de production industrielle : La production industrielle du 3,7-Diméthylquinoléine-2-thiol peut impliquer des méthodes plus efficaces et évolutives telles que des réactions catalysées par des métaux de transition ou des approches de chimie verte. Ces méthodes visent à minimiser les déchets et la consommation d'énergie tout en maximisant le rendement. Par exemple, la synthèse assistée par micro-ondes et les réactions sans solvant gagnent en popularité dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : Le 3,7-Diméthylquinoléine-2-thiol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.

Réduction : Le cycle quinoléine peut être réduit dans des conditions spécifiques pour former des dérivés de tétrahydroquinoléine.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur le cycle quinoléine.

Réactifs et conditions courantes :

Oxydation : Le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés comme agents oxydants.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.

Principaux produits :

Oxydation : Disulfures ou acides sulfoniques.

Réduction : Dérivés de tétrahydroquinoléine.

Substitution : Dérivés halogénés de la quinoléine.

Applications de la recherche scientifique

Le 3,7-Diméthylquinoléine-2-thiol a une large gamme d'applications dans la recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de dérivés de quinoléine plus complexes.

Biologie : Il est utilisé dans l'étude de l'inhibition enzymatique et comme sonde fluorescente pour la détection de biomolécules contenant des thiols.

Médecine : Les dérivés de la quinoléine, y compris le 3,7-Diméthylquinoléine-2-thiol, sont étudiés pour leur potentiel en tant qu'agents antipaludiques, anticancéreux et antimicrobiens.

Mécanisme d'action

Le mécanisme d'action du 3,7-Diméthylquinoléine-2-thiol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son groupe thiol peut former des liaisons covalentes avec les résidus cystéine dans les protéines, conduisant à l'inhibition enzymatique. De plus, le cycle quinoléine peut s'intercaler avec l'ADN, perturbant les processus de réplication et de transcription. Ces interactions contribuent à ses activités biologiques, telles que les effets antimicrobiens et anticancéreux .

Composés similaires :

Quinoléine : Le composé parent, qui ne possède pas les substitutions méthyle et thiol.

2-Méthylquinoléine : Structure similaire mais avec un seul groupe méthyle.

2-Thioquinoléine : Contient un groupe thiol mais ne possède pas les substitutions méthyle.

Unicité : Le 3,7-Diméthylquinoléine-2-thiol est unique en raison de la présence à la fois de groupes méthyle et d'un groupe thiol, qui confèrent une réactivité chimique et une activité biologique distinctes. La combinaison de ces groupes fonctionnels renforce son potentiel en tant que composé polyvalent dans diverses applications .

Applications De Recherche Scientifique

3,7-Dimethylquinoline-2-thiol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for detecting thiol-containing biomolecules.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.

Mécanisme D'action

The mechanism of action of 3,7-Dimethylquinoline-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, which lacks the methyl and thiol substitutions.

2-Methylquinoline: Similar structure but with only one methyl group.

2-Thioquinoline: Contains a thiol group but lacks the methyl substitutions.

Uniqueness: 3,7-Dimethylquinoline-2-thiol is unique due to the presence of both methyl groups and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications .

Propriétés

Numéro CAS |

917746-84-0 |

|---|---|

Formule moléculaire |

C11H11NS |

Poids moléculaire |

189.28 g/mol |

Nom IUPAC |

3,7-dimethyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C11H11NS/c1-7-3-4-9-6-8(2)11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13) |

Clé InChI |

KSKDPXCBQGPRJE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)C=C(C(=S)N2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene](/img/structure/B11766780.png)

![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)

![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)

![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)